Iso Furosemide
Overview
Description
Iso Furosemide is a potent loop diuretic that is structurally related to furosemide. It is used to treat conditions such as edema associated with congestive heart failure, liver cirrhosis, and renal disease. This compound works by inhibiting the reabsorption of sodium and chloride in the kidneys, leading to increased urine production and reduced fluid retention.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Isofurosemide, like furosemide, is believed to inhibit the Na-K-2Cl cotransporter (NKCC)-2 in the ascending limb of the loop of Henle . This action results in increased water loss from the body, making it a potent diuretic. The interaction of Isofurosemide with this transporter is a key aspect of its biochemical properties .
Cellular Effects
Isofurosemide’s effects on cells are primarily related to its diuretic action. By inhibiting NKCC-2, it disrupts the balance of electrolytes within cells, leading to increased water excretion . This can have significant effects on cellular processes, particularly in cells of the renal system where the transporter is most active .
Molecular Mechanism
The molecular mechanism of Isofurosemide involves its binding to the NKCC-2 transporter, inhibiting its function . This prevents the reabsorption of sodium and chloride ions in the kidneys, leading to increased water loss.
Temporal Effects in Laboratory Settings
The effects of Isofurosemide in laboratory settings can vary over time. For instance, repetitive administration of furosemide, which is similar to Isofurosemide, induces short-term and long-term adaptations, of which the mechanisms are not well known
Dosage Effects in Animal Models
The effects of Isofurosemide in animal models can vary with dosage. Specific studies on Isofurosemide dosage effects in animal models are limited. Studies on furosemide, a similar compound, have shown that it is generally safe and routinely prescribed to adult as well as pediatric patients .
Transport and Distribution
It is likely that it follows similar patterns to furosemide, which is known to be highly bound to plasma proteins and distributed throughout the body .
Subcellular Localization
The subcellular localization of Isofurosemide is not well-studied. Given its similarity to furosemide, it is likely to be found in similar locations within the cell. Furosemide is known to act on the kidneys, specifically on the cells of the ascending limb of the loop of Henle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isofurosemide involves several steps. One common method starts with the photochlorination of 4-chloro-2-fluoro-toluene to produce 4-chloro-2-fluoro-benzotrichloride. This intermediate undergoes aminosulfonylation, followed by condensation with furfurylamine to yield isofurosemide .
Industrial Production Methods
In industrial settings, the production of isofurosemide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Iso Furosemide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in isofurosemide, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Iso Furosemide has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of diuretic mechanisms and drug interactions.
Biology: Researchers use isofurosemide to study its effects on cellular processes and ion transport.
Medicine: this compound is investigated for its potential therapeutic uses in treating various conditions, including hypertension and heart failure.
Industry: This compound is used in the development of new diuretic drugs and formulations
Comparison with Similar Compounds
Similar Compounds
Furosemide: Iso Furosemide is structurally similar to furosemide but has different pharmacokinetic properties.
Bumetanide: Another loop diuretic with a similar mechanism of action but higher potency.
Torsemide: A loop diuretic with a longer duration of action compared to isofurosemide.
Uniqueness
This compound is unique due to its specific chemical structure, which influences its pharmacokinetics and pharmacodynamics. It has a distinct profile of absorption, distribution, metabolism, and excretion compared to other loop diuretics .
Properties
IUPAC Name |
2-chloro-4-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)11(21(14,18)19)4-8(9)12(16)17/h1-5,15H,6H2,(H,16,17)(H2,14,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOOVYKVEXGCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C(=C2)Cl)C(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197452 | |
Record name | Isofurosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4818-59-1 | |
Record name | 5-(Aminosulfonyl)-2-chloro-4-[(2-furanylmethyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4818-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isofurosemide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004818591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isofurosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOFUROSEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2ZF54Q4LZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Does isofurosemide, like its related compound furosemide, increase urinary excretion of active kallikrein?
A1: Interestingly, while isofurosemide is structurally similar to furosemide, the study [] found that it does not increase the urinary excretion of active kallikrein. This is despite furosemide and its derivative, benzyl furosemide, demonstrating this effect. The study observed that all tested furosemide derivatives, including isofurosemide, increased the activation of urinary prokallikrein, but this effect was independent of their diuretic activity or influence on urinary electrolyte excretion.
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